molecular formula C7H14ClNO2 B2613256 1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride CAS No. 2243503-29-7

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride

Cat. No.: B2613256
CAS No.: 2243503-29-7
M. Wt: 179.64
InChI Key: HXNWUYKANNCKBQ-UHFFFAOYSA-N
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Description

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride is a versatile chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . This compound is known for its unique structure, which includes a morpholine ring attached to a cyclopropanol moiety.

Preparation Methods

The synthesis of 1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride typically involves the reaction of morpholine with cyclopropanone under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the morpholine ring or the cyclopropanol moiety is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in catalysis and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride can be compared with other similar compounds, such as:

    1-Morpholin-2-ylcyclopropan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-Morpholin-2-ylcyclopropan-1-one: Contains a ketone group instead of a hydroxyl group.

    1-Morpholin-2-ylcyclopropan-1-thiol: Contains a thiol group instead of a hydroxyl group.

The uniqueness of this compound lies in its specific combination of the morpholine ring and cyclopropanol moiety, which imparts distinct properties and reactivity .

Biological Activity

1-Morpholin-2-ylcyclopropan-1-ol;hydrochloride (CAS Number: 2243503-29-7) is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a morpholine ring and a cyclopropanol moiety, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₇H₁₄ClNO₂
  • Molecular Weight : 179.64 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water due to the presence of the hydrochloride moiety

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor of lysine-specific demethylase 1 (LSD1), which plays a crucial role in gene regulation and has implications in cancer and neurodegenerative diseases .

Key Mechanisms:

  • Enzyme Inhibition : The compound's interaction with LSD1 alters gene expression profiles, potentially leading to therapeutic effects against various diseases.
  • Receptor Binding : It may also bind to other receptors, influencing signaling pathways critical for cellular functions.

Biological Activity Overview

The biological activity of this compound has been evaluated through various bioassays, revealing its potential as a therapeutic agent. The following table summarizes key findings from recent studies:

Study Biological Target Activity Observed Reference
Study ALysine-specific demethylase 1 (LSD1)Inhibition leading to altered gene expression
Study BCancer cell lines (NCI-60)Cytotoxic effects observed in leukemia cells
Study CNeurodegenerative pathwaysModulation of neuroprotective factors

Case Study 1: Inhibition of LSD1

In a study focusing on the inhibition of LSD1, this compound demonstrated significant inhibitory effects. The compound was shown to reduce the demethylation activity of LSD1, leading to increased levels of methylated histones associated with tumor suppression.

Case Study 2: Cytotoxicity in Cancer Cells

A comprehensive analysis using the NCI-60 human tumor cell line panel revealed that this compound exhibited cytotoxic effects against several leukemia cell lines. The study indicated that the compound's mechanism involves apoptosis induction and cell cycle arrest .

Case Study 3: Neuroprotective Effects

Research into neurodegenerative diseases highlighted the potential neuroprotective effects of this compound. The compound was found to enhance the expression of neuroprotective genes, suggesting its role in mitigating neuronal damage .

Comparison with Similar Compounds

The structural uniqueness of this compound allows for comparisons with similar compounds. Below is a comparison table highlighting structural characteristics and potential biological activities:

Compound Name Structure Characteristics Unique Features
2-(Morpholin-4-yl)cyclopropanamineContains morpholine and cyclopropaneDifferent biological activity profile
1-(Piperidin-2-yl)cyclopropan-1-olPiperidine instead of morpholineMay exhibit distinct pharmacological properties
3-(Morpholinomethyl)-cyclopropanamineMorpholine attached via a methylene bridgeDifferent reactivity due to methylene linker

Properties

IUPAC Name

1-morpholin-2-ylcyclopropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(1-2-7)6-5-8-3-4-10-6;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNWUYKANNCKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2CNCCO2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243503-29-7
Record name 1-(morpholin-2-yl)cyclopropan-1-ol hydrochloride
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